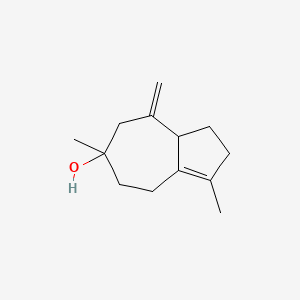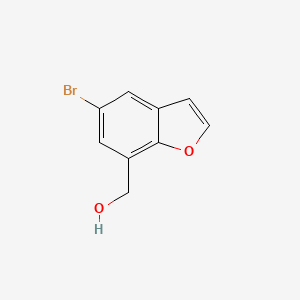
4-Bromo-2-ethyl-1-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethyl-1-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom, an ethyl group, and an isopropoxy group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1-isopropoxybenzene typically involves the bromination of 2-ethyl-1-isopropoxy-benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-ethyl-1-isopropoxy-benzene derivatives.
Oxidation: Formation of 4-bromo-2-ethyl-1-isopropoxy-phenol.
Reduction: Formation of 2-ethyl-1-isopropoxy-benzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethyl-1-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethyl-1-isopropoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the ethyl group.
4-Bromo-1-chloro-2-ethylbenzene: Similar structure but contains a chlorine atom instead of the isopropoxy group.
2-Bromo-4-ethylphenol: Similar structure but contains a hydroxyl group instead of the isopropoxy group.
Uniqueness: 4-Bromo-2-ethyl-1-isopropoxybenzene is unique due to the presence of both an ethyl group and an isopropoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H15BrO |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
4-bromo-2-ethyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
GURUBDWASNDUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)Br)OC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B8556165.png)
![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)

![1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide](/img/structure/B8556189.png)
![4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8556192.png)
![thieno[3,2-d]pyrimidin-7-ylmethyl acetate](/img/structure/B8556196.png)
![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-1,2,3-triazole](/img/structure/B8556197.png)

![5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8556211.png)




